4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate
Overview
Description
4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate, commonly known as Boc-Morpholine, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-Morpholine is a versatile chemical that has a wide range of applications in various fields of research, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
Boc-Morpholine is a carbamate derivative that acts as a reversible inhibitor of cholinesterases. It binds to the active site of the enzyme and forms a covalent bond with the serine residue, thereby inhibiting the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
Boc-Morpholine has been shown to have a range of biochemical and physiological effects. It has been reported to enhance memory and cognitive function in animal models, possibly through its cholinergic activity. Boc-Morpholine has also been shown to have anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-Morpholine in lab experiments is its versatility. It can be easily incorporated into various synthetic pathways and can be used as a protecting group for amines. However, one limitation of using Boc-Morpholine is its relatively high cost compared to other commonly used protecting groups.
Future Directions
There are several future directions for the use of Boc-Morpholine in scientific research. One potential application is in the development of novel cholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Boc-Morpholine may also be used as a building block in the synthesis of new peptide and nucleotide analogs with enhanced biological activity. Additionally, the use of Boc-Morpholine as a protecting group for amines may be further optimized to improve the efficiency and selectivity of organic synthesis.
Scientific Research Applications
Boc-Morpholine has found numerous applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is commonly used as a building block in the synthesis of various biologically active molecules, including peptides, nucleotides, and carbohydrates. Boc-Morpholine is also used as a protecting group for amines, which allows for selective deprotection of specific functional groups in organic synthesis.
properties
IUPAC Name |
morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3.C2H2O4/c27-24(26-13-15-28-16-14-26)22-9-11-25(12-10-22)18-21-7-4-8-23(17-21)29-19-20-5-2-1-3-6-20;3-1(4)2(5)6/h1-8,17,22H,9-16,18-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFPDVAZGXFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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